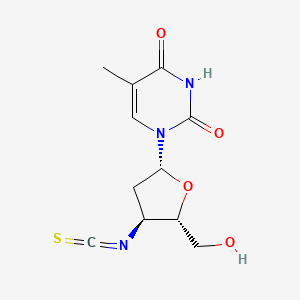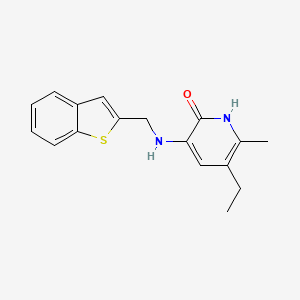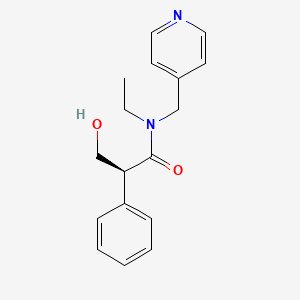
Tropicamide, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Tropicamide: is a synthetic anticholinergic compound primarily used in ophthalmology. It is a mydriatic agent, meaning it dilates the pupil, and is commonly used during eye examinations to allow for a better view of the retina and other internal structures of the eye. The compound is known for its rapid onset and relatively short duration of action compared to other mydriatic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-tropicamide typically involves the reaction of tropic acid with tropine. The process begins with the esterification of tropic acid to form tropic acid methyl ester. This ester is then reacted with tropine in the presence of a base, such as sodium hydroxide, to yield (-)-tropicamide. The reaction conditions generally require a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of (-)-tropicamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality. The final product is subjected to rigorous quality control measures, including purity testing and stability analysis, to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: (-)-Tropicamide undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, (-)-tropicamide can hydrolyze to form tropic acid and tropine.
Oxidation: The compound can be oxidized under specific conditions to yield various oxidation products, although this is less common in practical applications.
Substitution: (-)-Tropicamide can undergo substitution reactions, particularly at the ester group, where the methyl group can be replaced with other alkyl groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Hydrolysis: Tropic acid and tropine.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Alkyl-substituted tropicamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-tropicamide is used as a reference compound in the study of anticholinergic agents. Its structure and reactivity provide insights into the design and synthesis of new mydriatic agents.
Biology: In biological research, (-)-tropicamide is used to study the effects of anticholinergic agents on the nervous system. It serves as a model compound to understand the interactions between anticholinergic drugs and their receptors.
Medicine: Medically, (-)-tropicamide is widely used in ophthalmology for diagnostic purposes. It is also studied for its potential therapeutic applications in conditions requiring pupil dilation.
Industry: In the pharmaceutical industry, (-)-tropicamide is used in the formulation of eye drops and other ophthalmic solutions. Its production and quality control are critical to ensuring the safety and efficacy of these products.
Mecanismo De Acción
Molecular Targets and Pathways: (-)-Tropicamide exerts its effects by blocking the muscarinic acetylcholine receptors in the eye. This inhibition prevents the constriction of the pupil, leading to dilation. The compound specifically targets the M4 subtype of muscarinic receptors, which are responsible for controlling the sphincter muscle of the iris.
Comparación Con Compuestos Similares
Atropine: Another mydriatic agent with a longer duration of action.
Cyclopentolate: Similar in function but with a different chemical structure and longer duration.
Homatropine: A mydriatic agent with intermediate duration of action.
Uniqueness: (-)-Tropicamide is unique in its rapid onset and short duration of action, making it particularly useful for diagnostic procedures where quick recovery of normal pupil function is desired. Its specific targeting of the M4 muscarinic receptors also distinguishes it from other mydriatic agents.
Propiedades
Número CAS |
92934-64-0 |
|---|---|
Fórmula molecular |
C17H20N2O2 |
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
(2S)-N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3/t16-/m1/s1 |
Clave InChI |
BGDKAVGWHJFAGW-MRXNPFEDSA-N |
SMILES isomérico |
CCN(CC1=CC=NC=C1)C(=O)[C@H](CO)C2=CC=CC=C2 |
SMILES canónico |
CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


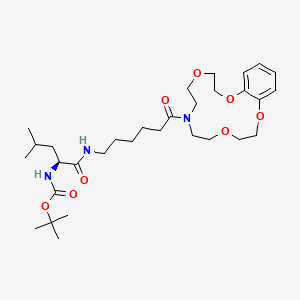
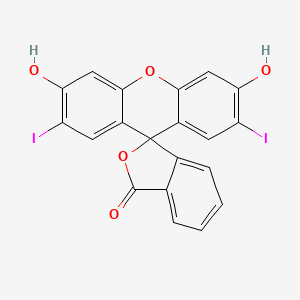
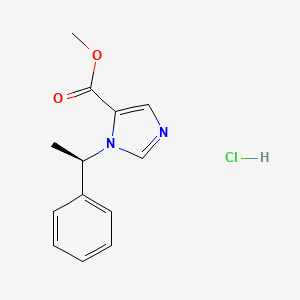

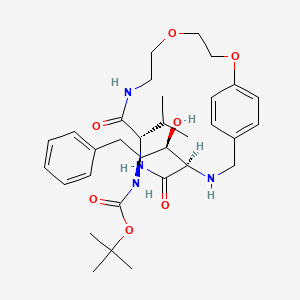
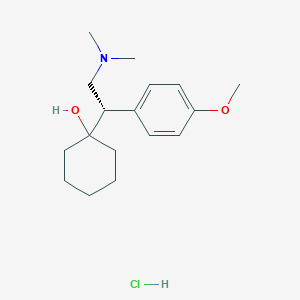
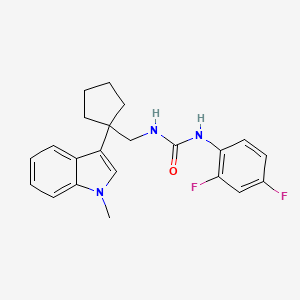
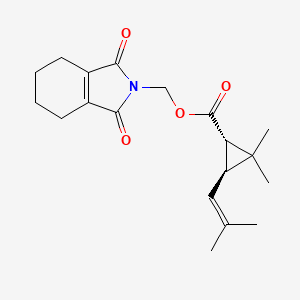
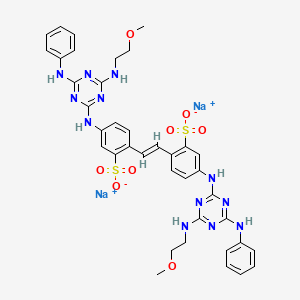
![[2-(Heptanoyloxymethyl)-2-(3-methylbutanoyloxymethyl)-3-octanoyloxypropyl] dodecanoate](/img/structure/B12781785.png)

